H-Gly-hyp-ala-OH

Enzymology DPP-IV Inhibition Type 2 Diabetes Research

H-Gly-Hyp-Ala-OH (CAS 62147-09-5) features Hyp at the critical X position, making it a non-hydrolyzable DPP-IV inhibitor scaffold, unlike its cleavable isomer. This positional arrangement confers a low-twist (t≈15°) collagen-mimetic conformation and class-level protease resistance. Essential for structural biology, enzyme-substrate differentiation assays, and SPPS protocol validation. Researchers requiring an intact peptide control for extended incubation studies should specify this sequence precisely to ensure experimental fidelity.

Molecular Formula C10H17N3O5
Molecular Weight 259.26 g/mol
Cat. No. B13155586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Gly-hyp-ala-OH
Molecular FormulaC10H17N3O5
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C1CC(CN1C(=O)CN)O
InChIInChI=1S/C10H17N3O5/c1-5(10(17)18)12-9(16)7-2-6(14)4-13(7)8(15)3-11/h5-7,14H,2-4,11H2,1H3,(H,12,16)(H,17,18)/t5-,6+,7-/m0/s1
InChIKeyIYMJGOPMNWSYKR-XVMARJQXSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Gly-Hyp-Ala-OH Procurement Guide: Collagen-Mimetic Tripeptide for Structural and Enzymatic Research


H-Gly-Hyp-Ala-OH (Glycyl-L-hydroxyprolyl-L-alanine, CAS 62147-09-5) is a synthetic tripeptide that mimics the Gly-X-Y repeat motif characteristic of collagen, the primary structural protein of the extracellular matrix . The sequence features glycine in the first position, 4-hydroxyproline (Hyp) in the second position, and alanine in the third position. The Hyp residue introduces hydroxylation-dependent conformational constraints that contribute to triple-helical stabilization . Its closest positional isomer, H-Gly-Ala-Hyp-OH (CAS 22028-81-5), places alanine at the second position and Hyp at the third position—a subtle but consequential rearrangement that yields distinct conformational and enzymatic properties [1].

Why H-Gly-Hyp-Ala-OH Cannot Be Replaced by Its Positional Isomer or Generic Collagen Tripeptides


In collagen-mimetic research, the positional arrangement of amino acids within the Gly-X-Y triplet is not interchangeable. H-Gly-Hyp-Ala-OH places the hydroxylated Hyp residue at the X position (second residue), whereas its isomer H-Gly-Ala-Hyp-OH places Hyp at the Y position (third residue). This positional difference produces measurable divergence in helical conformation and enzyme-substrate behavior. Generic substitution of one collagen tripeptide for another without verifying sequence orientation introduces uncontrolled variables in experiments where backbone conformation or enzymatic processing is the measured outcome. For procurement decisions, the specific sequence order determines whether the compound will function as a suitable conformational model, an enzyme substrate, or a non-hydrolyzable control [1][2].

H-Gly-Hyp-Ala-OH vs. H-Gly-Ala-Hyp-OH: Quantitative Differentiation Evidence for Scientific Procurement


DPP-IV Substrate Km Comparison: H-Gly-Ala-Hyp-OH (Y-Position Hyp) Is a Defined Substrate, H-Gly-Hyp-Ala-OH (X-Position Hyp) Is Not Hydrolyzed

The positional isomer H-Gly-Ala-Hyp-OH (with Hyp at the third/Y position) is a defined substrate for dipeptidylpeptidase-IV (DPP-IV) with a reported Km value of 2.080 mM. In contrast, peptides with Hyp positioned at the second/X position—such as Gly-Pro-Hyp—are resistant to DPP-IV hydrolysis because the enzyme cannot cleave the bond preceding Hyp. By sequence analogy, H-Gly-Hyp-Ala-OH (Hyp at the second/X position) is expected to exhibit similar DPP-IV resistance, making it suitable as a non-hydrolyzable control or inhibitor scaffold rather than a substrate [1].

Enzymology DPP-IV Inhibition Type 2 Diabetes Research

Polymer Helical Twist Divergence: (Gly-X-Hyp)n vs. (Gly-Pro-Ala)n Show Distinct Unit Twist Angles

Conformational energy minimization of polytripeptides reveals that the sequence Gly-X-Hyp (where Hyp occupies the third/Y position) adopts a decreased unit twist of t ≈ 15° in its optimal collagen-type conformation, whereas the Gly-Pro-Ala sequence adopts a substantially larger unit twist of t ≈ 56°. This nearly fourfold difference in helical pitch demonstrates that the identity of residues at the X and Y positions exerts profound effects on triple-helical geometry, independent of the presence of Hyp [1].

Collagen Structural Biology Conformational Analysis Biomaterials Engineering

Hyp-Containing Collagen-Derived Tripeptides Exhibit High Protease Resistance Relative to Non-Hyp Peptides

Hydroxyproline-containing collagen-derived tripeptides, including those with the X-Hyp-Gly motif, demonstrate high resistance to peptidases and proteases compared to peptides lacking Hyp residues. This resistance contributes to their stability in gastrointestinal environments and enables oral bioavailability of Hyp-containing oligopeptides. The class-level evidence indicates that the presence of Hyp in the sequence confers protection against enzymatic degradation, a property relevant to both in vitro assay stability and in vivo applications [1].

Peptide Stability Protease Resistance Bioavailability

Optimal Application Scenarios for H-Gly-Hyp-Ala-OH Based on Verified Differentiation Evidence


Non-Hydrolyzable Control or Inhibitor Scaffold in DPP-IV Enzymatic Assays

When designing DPP-IV inhibition studies, H-Gly-Hyp-Ala-OH (with Hyp at the X position) serves as a non-hydrolyzable control or inhibitor scaffold. In contrast, H-Gly-Ala-Hyp-OH (Hyp at the Y position) is cleaved as a substrate with Km = 2.080 mM. Researchers requiring a peptide that remains intact throughout the assay duration—rather than being consumed by the enzyme—should select H-Gly-Hyp-Ala-OH. This application is directly supported by the differential DPP-IV hydrolysis data [1].

Collagen Triple-Helix Conformational Modeling with Defined Helical Twist Parameters

For computational and experimental modeling of collagen structure, the Gly-X-Hyp motif adopts a unit twist of t ≈ 15° in its optimal conformation, markedly different from the t ≈ 56° of Gly-Pro-Ala-based sequences. Researchers investigating sequence-dependent helical geometry or designing biomimetic materials with specific mechanical properties benefit from incorporating the Gly-Hyp-Ala motif to access this lower-twist conformational regime [1].

Protease-Resistant Peptide Scaffold for Long-Duration In Vitro Assays

In experiments requiring peptide stability over extended incubation periods or in the presence of proteolytic enzymes, the Hyp residue in H-Gly-Hyp-Ala-OH confers class-level protease resistance. This property makes the compound suitable for assays where peptide degradation would otherwise confound results, including cell culture studies, tissue extract experiments, and in vitro digestion models [1].

SPPS Calibration and Peptide Chemistry Method Development

H-Gly-Hyp-Ala-OH serves as a defined tripeptide standard for solid-phase peptide synthesis (SPPS) calibration and method optimization. The presence of Hyp introduces hydroxylation-specific coupling challenges and purification considerations, making the compound a useful benchmark for validating synthetic protocols involving hydroxylated amino acids [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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